molecular formula C7H8FN3S B2511037 [(3-Fluorophenyl)amino]thiourea CAS No. 860610-53-3

[(3-Fluorophenyl)amino]thiourea

Cat. No.: B2511037
CAS No.: 860610-53-3
M. Wt: 185.22
InChI Key: LPGMSLYPRRFXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Fluorophenyl)amino]thiourea is an organosulfur compound with the molecular formula C7H8FN3S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (3-fluorophenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-Fluorophenyl)amino]thiourea can be synthesized through the reaction of 3-fluoroaniline with thiourea. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The reaction can be represented as follows:

3-Fluoroaniline+ThioureaThis compound\text{3-Fluoroaniline} + \text{Thiourea} \rightarrow \text{this compound} 3-Fluoroaniline+Thiourea→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3-Fluorophenyl)amino]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Fluorophenyl)amino]thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can disrupt normal cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

[(3-Fluorophenyl)amino]thiourea is unique due to the presence of the (3-fluorophenyl)amino group, which imparts specific chemical and biological properties. Similar compounds include:

These compounds share some properties but differ in their reactivity and biological activity due to the variations in their chemical structures.

Properties

IUPAC Name

(3-fluoroanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGMSLYPRRFXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.